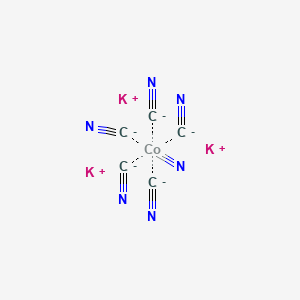
Tripotassium pentacyano(imino)cobalttriuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexacyanocobaltate(III) is an inorganic compound with the chemical formula K₃[Co(CN)₆]. It is a coordination complex consisting of a cobalt ion coordinated to six cyanide ligands, balanced by potassium ions. This compound is known for its yellow crystalline appearance and high solubility in water .
Preparation Methods
Potassium hexacyanocobaltate(III) can be synthesized through the reaction of cobalt(II) chloride and potassium cyanide in an aqueous solution. The reaction can be carried out in the presence of air or under an inert atmosphere of nitrogen. The general reaction is as follows :
[ \text{CoCl}_2 + 6 \text{KCN} \rightarrow \text{K}_3[\text{Co(CN)}_6] + 2 \text{KCl} ]
In industrial settings, the compound can be produced by reacting cobalt(II) chloride with potassium cyanide in a controlled environment to ensure the complete oxidation of cobalt(II) to cobalt(III).
Chemical Reactions Analysis
Potassium hexacyanocobaltate(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where cobalt can change its oxidation state.
Substitution Reactions: It can undergo substitution reactions with other ligands, where the cyanide ligands are replaced by other ligands.
Acid Reactions: When reacted with acids, it can release hydrogen cyanide gas.
Common reagents and conditions used in these reactions include strong acids like sulfuric acid and nitric acid. Major products formed from these reactions include hydrogen cyanide, carbon monoxide, and various cobalt complexes .
Scientific Research Applications
Potassium hexacyanocobaltate(III) has several scientific research applications:
Gas Sensors:
Separation Processes: It is employed in the separation of cesium and cobalt from simulated medium active waste.
Electrochemistry: The compound is used in electrochemical studies due to its redox properties.
Mechanism of Action
The mechanism by which potassium hexacyanocobaltate(III) exerts its effects involves the coordination of the cobalt ion with cyanide ligands. This coordination creates a stable complex that can participate in various chemical reactions. The molecular targets and pathways involved include the interaction of the cyanide ligands with other chemical species, leading to the formation of new compounds .
Comparison with Similar Compounds
Potassium hexacyanocobaltate(III) can be compared with other similar compounds, such as:
Potassium hexacyanoferrate(III): Similar in structure but contains iron instead of cobalt.
Potassium hexacyanoruthenate(II): Contains ruthenium and has different redox properties.
Potassium tetracyanonickelate(II): Contains nickel and is used in different catalytic applications.
Potassium hexacyanocobaltate(III) is unique due to its specific coordination chemistry and the stability of the cobalt-cyanide complex, which makes it suitable for various specialized applications.
Properties
Molecular Formula |
C5CoK3N6-2 |
|---|---|
Molecular Weight |
320.32 g/mol |
IUPAC Name |
tripotassium;azanylidynecobalt;pentacyanide |
InChI |
InChI=1S/5CN.Co.3K.N/c5*1-2;;;;;/q5*-1;;3*+1; |
InChI Key |
QLVGITZKBCHVSF-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N#[Co].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


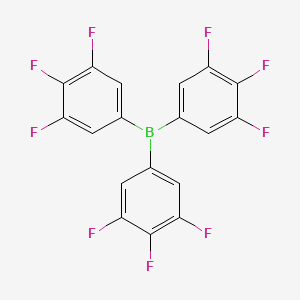
![5-Acetamido-2-[(6-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12511753.png)
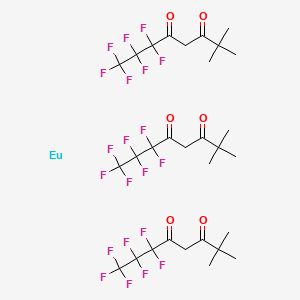
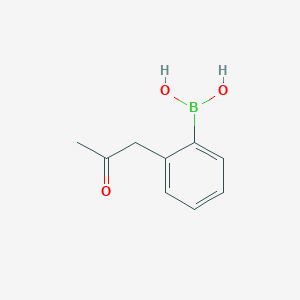
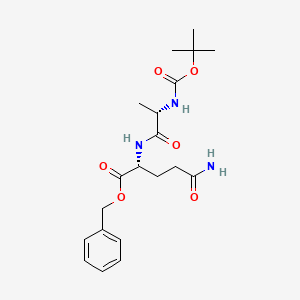
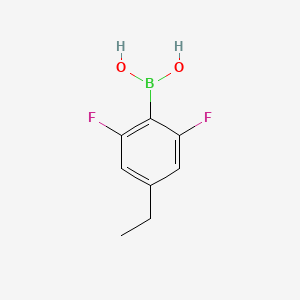
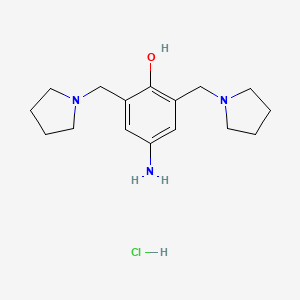
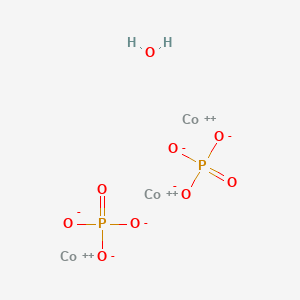
![8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12511811.png)
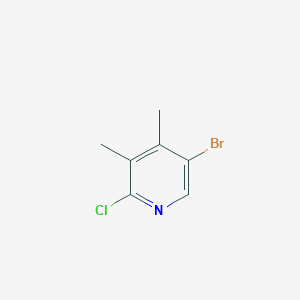
![N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B12511816.png)
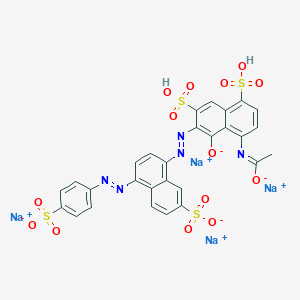
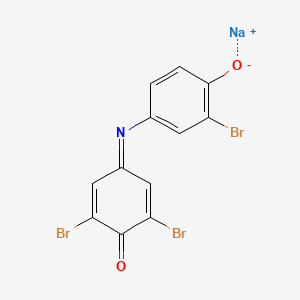
![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12511826.png)
